molecular formula C18H33BiO21 B12687452 bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate CAS No. 94232-39-0

bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B12687452
CAS No.: 94232-39-0
M. Wt: 794.4 g/mol
InChI Key: RMPWRUZQAKINCP-OPDGVEILSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound that combines bismuth, a heavy metal known for its various applications in medicine and industry, with a pentahydroxyhexanoate moiety, which is a sugar acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves the reaction of bismuth salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution. This method ensures the formation of a stable complex between bismuth and the pentahydroxyhexanoate ligand .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as solvent extraction and crystallization. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.

    Reduction: Reduction reactions can convert bismuth ions to lower oxidation states or elemental bismuth.

    Substitution: The pentahydroxyhexanoate ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce elemental bismuth or lower oxidation state bismuth compounds.

Scientific Research Applications

Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism by which bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects involves the interaction of bismuth ions with biological molecules. Bismuth ions can bind to proteins and enzymes, altering their function and activity. The pentahydroxyhexanoate moiety may facilitate the transport and delivery of bismuth ions to specific molecular targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is unique due to the presence of the pentahydroxyhexanoate moiety, which may enhance its solubility and bioavailability compared to other bismuth compounds. This unique structure may also provide specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

94232-39-0

Molecular Formula

C18H33BiO21

Molecular Weight

794.4 g/mol

IUPAC Name

bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1

InChI Key

RMPWRUZQAKINCP-OPDGVEILSA-K

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Bi+3]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.